molecular formula C28H32N10Na2O10S2 B12732192 Disodium 4,4'-bis((4-((2-hydroxyethyl)methylamino)-6-methoxy-1,3,5-triazin-2-yl)amino)stilbene-2,2'-disulphonate CAS No. 94200-36-9

Disodium 4,4'-bis((4-((2-hydroxyethyl)methylamino)-6-methoxy-1,3,5-triazin-2-yl)amino)stilbene-2,2'-disulphonate

Cat. No.: B12732192
CAS No.: 94200-36-9
M. Wt: 778.7 g/mol
InChI Key: UERRNNFSBIYFBY-TXOOBNKBSA-L
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Description

Disodium 4,4’-bis((4-((2-hydroxyethyl)methylamino)-6-methoxy-1,3,5-triazin-2-yl)amino)stilbene-2,2’-disulphonate is a synthetic organic compound widely used as a fluorescent whitening agent. It is known for its ability to absorb ultraviolet light and re-emit it as visible blue light, thereby enhancing the appearance of whiteness in various materials. This compound is commonly used in detergents, paper, and textile industries to improve the brightness and whiteness of products.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of disodium 4,4’-bis((4-((2-hydroxyethyl)methylamino)-6-methoxy-1,3,5-triazin-2-yl)amino)stilbene-2,2’-disulphonate involves several steps:

    Condensation Reaction: The initial step involves the condensation of 4,4’-diaminostilbene-2,2’-disulfonic acid with cyanuric chloride under controlled pH and temperature conditions.

    Substitution Reaction: The intermediate product is then subjected to a substitution reaction with 2-hydroxyethylamine and methylamine to introduce the hydroxyethyl and methylamino groups.

    Neutralization: The final product is neutralized with sodium hydroxide to form the disodium salt.

Industrial Production Methods

Industrial production of this compound typically involves large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and precise control of temperature, pH, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

Disodium 4,4’-bis((4-((2-hydroxyethyl)methylamino)-6-methoxy-1,3,5-triazin-2-yl)amino)stilbene-2,2’-disulphonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The triazine rings in the compound can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines, alcohols, and thiols are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides, while reduction can produce amines or alcohols.

Scientific Research Applications

Disodium 4,4’-bis((4-((2-hydroxyethyl)methylamino)-6-methoxy-1,3,5-triazin-2-yl)amino)stilbene-2,2’-disulphonate has a wide range of scientific research applications:

    Chemistry: Used as a fluorescent probe in various analytical techniques.

    Biology: Employed in fluorescence microscopy to stain and visualize biological samples.

    Medicine: Investigated for its potential use in diagnostic imaging and as a marker in biomedical research.

    Industry: Widely used in the textile, paper, and detergent industries to enhance the brightness and whiteness of products.

Mechanism of Action

The compound exerts its effects through a mechanism involving the absorption of ultraviolet light and subsequent emission of visible blue light. This fluorescence property is due to the presence of conjugated double bonds and aromatic rings in its structure. The molecular targets and pathways involved include:

    Ultraviolet Absorption: The compound absorbs UV light, causing electronic excitation.

    Fluorescence Emission: The excited electrons return to the ground state, emitting visible blue light.

Comparison with Similar Compounds

Similar Compounds

  • Disodium 4,4’-bis((4-anilino-6-(2-carbamoylethyl)(2-hydroxyethyl)amino)-1,3,5-triazin-2-yl)amino)-2,2’-stilbenedisulfonate
  • Disodium 4,4’-bis((4-anilino-6-(2-hydroxyethyl)amino)-1,3,5-triazin-2-yl)amino)-2,2’-stilbenedisulfonate

Uniqueness

Disodium 4,4’-bis((4-((2-hydroxyethyl)methylamino)-6-methoxy-1,3,5-triazin-2-yl)amino)stilbene-2,2’-disulphonate is unique due to its specific substitution pattern on the triazine rings, which imparts distinct fluorescence properties and enhances its effectiveness as a whitening agent. Its ability to absorb UV light and emit visible blue light makes it particularly valuable in applications requiring high brightness and whiteness.

Properties

CAS No.

94200-36-9

Molecular Formula

C28H32N10Na2O10S2

Molecular Weight

778.7 g/mol

IUPAC Name

disodium;5-[[4-[2-hydroxyethyl(methyl)amino]-6-methoxy-1,3,5-triazin-2-yl]amino]-2-[(E)-2-[4-[[4-[2-hydroxyethyl(methyl)amino]-6-methoxy-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]ethenyl]benzenesulfonate

InChI

InChI=1S/C28H34N10O10S2.2Na/c1-37(11-13-39)25-31-23(33-27(35-25)47-3)29-19-9-7-17(21(15-19)49(41,42)43)5-6-18-8-10-20(16-22(18)50(44,45)46)30-24-32-26(38(2)12-14-40)36-28(34-24)48-4;;/h5-10,15-16,39-40H,11-14H2,1-4H3,(H,41,42,43)(H,44,45,46)(H,29,31,33,35)(H,30,32,34,36);;/q;2*+1/p-2/b6-5+;;

InChI Key

UERRNNFSBIYFBY-TXOOBNKBSA-L

Isomeric SMILES

CN(CCO)C1=NC(=NC(=N1)NC2=CC(=C(C=C2)/C=C/C3=C(C=C(C=C3)NC4=NC(=NC(=N4)OC)N(C)CCO)S(=O)(=O)[O-])S(=O)(=O)[O-])OC.[Na+].[Na+]

Canonical SMILES

CN(CCO)C1=NC(=NC(=N1)NC2=CC(=C(C=C2)C=CC3=C(C=C(C=C3)NC4=NC(=NC(=N4)OC)N(C)CCO)S(=O)(=O)[O-])S(=O)(=O)[O-])OC.[Na+].[Na+]

Origin of Product

United States

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